molecular formula C8H18O B12375549 1-Octanol-d2-1

1-Octanol-d2-1

Cat. No.: B12375549
M. Wt: 132.24 g/mol
InChI Key: KBPLFHHGFOOTCA-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octanol-d2-1, also known as deuterated 1-Octanol, is a stable isotope-labeled compound. It is a derivative of 1-Octanol where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanol-d2-1 can be synthesized through the deuteration of 1-Octanol. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction typically requires a catalyst and specific reaction conditions to ensure the complete exchange of hydrogen atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced deuteration techniques and equipment to achieve high purity and yield. The production is carefully monitored to maintain the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Octanol-d2-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Octanol-d2-1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Octanol-d2-1 involves its interaction with various molecular targets and pathways. It is known to inhibit T-type calcium channels, which play a crucial role in neuronal signaling. The compound affects the protein kinase C pathway, leading to the inhibition of calcium currents in neurons .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ slightly from other deuterated forms, making it suitable for specific applications .

Properties

Molecular Formula

C8H18O

Molecular Weight

132.24 g/mol

IUPAC Name

7,8-dideuteriooctan-1-ol

InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D,2D

InChI Key

KBPLFHHGFOOTCA-QDNHWIQGSA-N

Isomeric SMILES

[2H]CC([2H])CCCCCCO

Canonical SMILES

CCCCCCCCO

Origin of Product

United States

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